Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate

Description

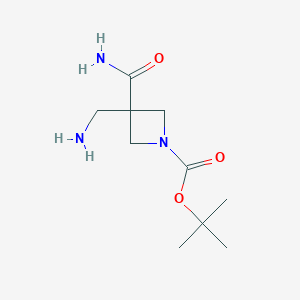

Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate is a structurally complex azetidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and both aminomethyl and carbamoyl substituents at the 3-position of the four-membered azetidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of small-molecule therapeutics targeting enzymes or receptors requiring precise stereochemical and functional group interactions. The tert-butyl group improves solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-10(4-11,6-13)7(12)14/h4-6,11H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGRWTUOYBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ncc1(CN(C1)C(=O)OC©©C)C(N)=O” typically involves a multi-step process. The initial step often includes the formation of the core structure through a series of condensation reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products .

Chemical Reactions Analysis

Types of Reactions

The compound “Ncc1(CN(C1)C(=O)OC©©C)C(N)=O” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to promote substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

The compound “Ncc1(CN(C1)C(=O)OC©©C)C(N)=O” has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism by which “Ncc1(CN(C1)C(=O)OC©©C)C(N)=O” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Carbamoyl vs. Pyridinyl: The carbamoyl group in the target compound offers hydrogen-bond donor/acceptor capacity, unlike the pyridinyl group, which enables π-π stacking but lacks hydrogen-bonding donors .

- Fluoro Substitution : Fluorinated analogues (e.g., CAS 1083181-23-0) exhibit improved metabolic stability and lipophilicity compared to the carbamoyl-containing target compound, making them preferable for CNS-targeting drugs .

- Hydroxymethyl vs. Carbamoyl : Hydroxymethyl substituents increase polarity and susceptibility to oxidation, whereas carbamoyl groups enhance stability and target binding specificity .

Ring Size Variations: Azetidine vs. Pyrrolidine Derivatives

Replacing the azetidine ring with pyrrolidine (5-membered) alters conformational flexibility and steric strain:

Key Observations :

- Ring Strain : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines, influencing reactivity in ring-opening reactions and catalytic hydrogenation .

- Biological Activity : Pyrrolidine derivatives are more prevalent in FDA-approved drugs due to their conformational flexibility, whereas azetidines are emerging in targeted therapies for their rigidity and metabolic resistance .

Positional Isomerism and Stereochemistry

Substituent position and stereochemistry significantly impact physicochemical and biological properties:

Key Observations :

- Hydroxy Group Utility : Hydroxy-containing derivatives (e.g., ) are advantageous for prodrug strategies but require protection during synthesis to prevent undesired side reactions.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate (TBAC) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- CAS Number : 129958869

The structural characteristics of TBAC include a tert-butyl group, an aminomethyl substituent, and a carbamoyl group attached to an azetidine ring, which contribute to its biological properties.

The biological activity of TBAC may be attributed to several mechanisms:

- Enzyme Inhibition : TBAC has shown potential in inhibiting specific enzymes that are crucial for various metabolic pathways. This inhibition can affect cell signaling and proliferation.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neuronal activity and potentially offering neuroprotective effects.

- Antimicrobial Activity : Preliminary studies suggest that TBAC exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in infection control.

Antimicrobial Properties

Research has indicated that TBAC demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that TBAC may be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of TBAC on cancer cell lines. The compound was tested against several types of cancer cells, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that TBAC inhibited cell proliferation in a dose-dependent manner, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings highlight the potential of TBAC as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory environment, TBAC was administered to infected mice models to assess its effectiveness against bacterial infections. The treatment resulted in a significant reduction in bacterial load compared to control groups, indicating its potential therapeutic application.

Case Study 2: Cancer Cell Line Study

A longitudinal study involving human cancer cell lines treated with TBAC revealed not only reduced viability but also induced apoptosis, as evidenced by increased levels of caspase-3 activity. This suggests that TBAC may trigger programmed cell death in cancer cells.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate?

The compound is synthesized via multi-step reactions starting from tert-butyl azetidine-1-carboxylate. Key steps include:

- Aminomethylation : Reacting the azetidine core with an appropriate amine (e.g., benzylamine) under basic conditions.

- Carbamoylation : Introducing the carbamoyl group using reagents like potassium cyanate or urea derivatives. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with catalysts (e.g., triethylamine) to enhance selectivity. Reactions are conducted at 0–5°C to stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. What are the primary research applications of this compound?

- Organic Synthesis : Serves as a precursor for functionalized azetidine derivatives via nucleophilic substitution or cross-coupling reactions .

- Medicinal Chemistry : Explored for enzyme inhibition (e.g., proteases) due to hydrogen-bonding interactions between its carbamoyl group and active-site residues .

Advanced Research Questions

Q. How can researchers optimize low yields in the carbamoylation step?

Low yields (~40–50%) often result from competing side reactions. Strategies include:

Q. How do stereochemical variations impact biological activity?

The compound’s 3D conformation influences target binding. For example:

- Cis vs. Trans Isomers : Cis configurations may enhance hydrogen bonding with enzyme pockets, as shown in molecular docking studies.

- Resolution Methods : Chiral HPLC or enzymatic resolution can isolate enantiomers for activity comparisons .

Q. What methodologies resolve contradictory bioassay data across studies?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

- Assay Conditions : Buffer pH or ionic strength affecting compound solubility.

- Purity : Impurities >5% skew results; validate via orthogonal techniques (e.g., NMR + HRMS).

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

Q. How can computational modeling guide structural modifications for enhanced activity?

- Docking Simulations : Use the compound’s SMILES string (

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N) to predict binding poses in target proteins (e.g., kinases). - QSAR Analysis : Correlate substituent electronegativity with activity trends; e.g., replacing tert-butyl with CF₃ improves membrane permeability .

Q. What strategies mitigate azetidine ring instability during functionalization?

The four-membered ring is prone to ring-opening under acidic/oxidizing conditions. Mitigation approaches:

- Mild Reagents : Use Dess-Martin periodinane instead of CrO₃ for oxidations.

- Protection of NH Groups : Convert the carbamoyl group to a stable urea derivative before further reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallography data?

Discrepancies in bond angles/lengths may stem from:

Q. Why do solubility values vary across literature reports?

Solubility in DMSO ranges from 20–50 mg/mL due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.